molecular formula C8H11NaO4S B13169863 Sodium 2,5-dimethylbenzenesulfonate Hydrate CAS No. 1049789-08-3

Sodium 2,5-dimethylbenzenesulfonate Hydrate

Cat. No.: B13169863
CAS No.: 1049789-08-3
M. Wt: 226.23 g/mol
InChI Key: CXWDJOMAVKAMER-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethylbenzenesulfonate hydrate: is a chemical compound with the molecular formula C8H9NaO3S. It is also known as sodium p-xylene-2-sulfonate hydrate. This compound is a sodium salt of 2,5-dimethylbenzenesulfonic acid and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate hydrate can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating p-xylene with concentrated sulfuric acid to introduce the sulfonic acid group, and then neutralizing the resulting sulfonic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dimethylbenzenesulfonate hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzenesulfonates.

    Oxidation Reactions: Products include 2,5-dimethylbenzoic acid.

    Reduction Reactions: Products include 2,5-dimethylbenzene.

Scientific Research Applications

Chemistry: Sodium 2,5-dimethylbenzenesulfonate hydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, it is used as a surfactant and emulsifying agent in the preparation of biological samples.

Medicine: The compound is explored for its potential use in drug delivery systems due to its solubility and stability.

Industry: It is used in the manufacturing of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,5-dimethylbenzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions.

Comparison with Similar Compounds

  • Sodium 2,4-dimethylbenzenesulfonate
  • Sodium 3,5-dimethylbenzenesulfonate
  • Sodium p-toluenesulfonate

Uniqueness: Sodium 2,5-dimethylbenzenesulfonate hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics.

Properties

CAS No.

1049789-08-3

Molecular Formula

C8H11NaO4S

Molecular Weight

226.23 g/mol

IUPAC Name

sodium;2,5-dimethylbenzenesulfonate;hydrate

InChI

InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

CXWDJOMAVKAMER-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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